Sevikar is classified as a combination antihypertensive agent. The individual components are classified as follows:
The chemical formula for Sevikar, which contains both active ingredients, is with a molecular weight of 558.6 g/mol, while the individual components have distinct structures and properties .
The synthesis of Sevikar involves the preparation of its active components through established pharmaceutical processes. The formulation typically includes:
The specific formulation steps include blending olmesartan with poloxamer as a solubility enhancer, followed by the addition of fillers, disintegrants, lubricants, and glidants to optimize the tablet properties .
The molecular structure of Sevikar can be described as follows:
The structural formula for olmesartan medoxomil is represented as:
while amlodipine besilate has its own distinct structure with the formula:
These compounds are characterized by their specific molecular weights and functional groups that dictate their interaction with biological systems .
The primary reactions involving Sevikar occur during its administration in the body, where olmesartan medoxomil blocks angiotensin II receptors, leading to vasodilation and reduced blood pressure. Amlodipine besilate inhibits calcium influx into vascular smooth muscle cells, further contributing to vasodilation.
In vitro studies indicate that both components undergo metabolic transformations primarily in the liver, where they are converted into active metabolites that enhance their therapeutic effects .
The mechanism of action for Sevikar involves dual pathways:
Pharmacokinetic studies show that after administration, olmesartan reaches peak plasma concentrations within approximately 1.5 hours, while amlodipine has a longer half-life of about 41.5 hours .
Sevikar is primarily utilized in clinical settings for managing hypertension in adults who do not achieve adequate control with monotherapy. Its dual-action mechanism allows for effective management of blood pressure while minimizing potential side effects associated with higher doses of single agents.
Additionally, ongoing research explores the efficacy of Sevikar in various populations, including those with comorbid conditions such as diabetes or heart failure .
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3